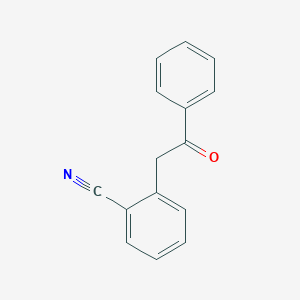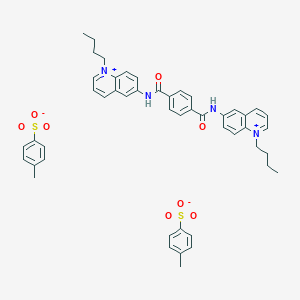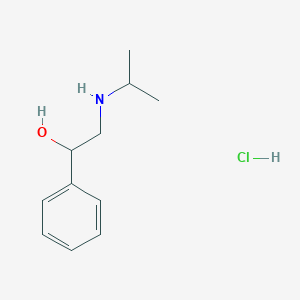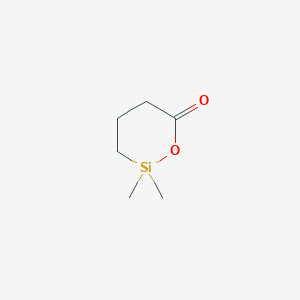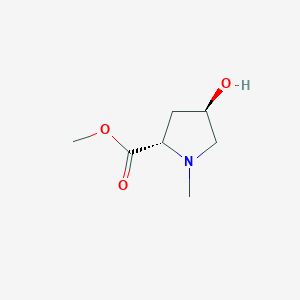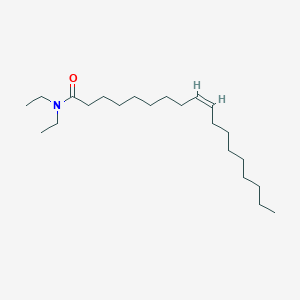
Manganese iodide
描述
It is known for its pink crystalline appearance in its tetrahydrate form and beige color in its anhydrous form
Synthetic Routes and Reaction Conditions:
From Elements: Anhydrous manganese diiodide can be synthesized directly from the elements by reacting manganese metal with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
From Manganese(II) Carbonate: The tetrahydrate form can be prepared by treating manganese(II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrial production methods for manganese diiodide typically involve the direct reaction of manganese metal with iodine under controlled conditions to ensure purity and yield.
Types of Reactions:
Oxidation: Manganese iodide can undergo oxidation reactions where the iodide ion is oxidized to iodine.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution Reactions: These reactions often require specific conditions such as the presence of a catalyst or elevated temperatures.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce iodine, while reduction can yield manganese metal.
科学研究应用
Manganese iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Manganese compounds, including manganese diiodide, are studied for their role in biological systems and potential therapeutic applications.
Medicine: Research is ongoing into the use of manganese compounds in medical imaging and as potential treatments for certain diseases.
Industry: this compound is used in the lighting industry and in the production of other manganese compounds.
作用机制
The mechanism by which manganese diiodide exerts its effects involves its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. This redox activity is crucial for its applications in catalysis and other fields .
相似化合物的比较
- Manganese(II) Fluoride (MnF₂)
- Manganese(II) Chloride (MnCl₂)
- Manganese(II) Bromide (MnBr₂)
Comparison:
- Manganese(II) Fluoride: Unlike manganese diiodide, manganese(II) fluoride is less soluble in water and has different applications, particularly in the production of specialty glasses.
- Manganese(II) Chloride: This compound is more commonly used in laboratory settings and has a higher solubility in water compared to manganese diiodide.
- Manganese(II) Bromide: Similar to manganese diiodide, manganese(II) bromide is used in chemical synthesis, but it has different reactivity and solubility properties .
Manganese iodide stands out due to its unique combination of properties, including its solubility, reactivity, and applications in various fields.
属性
IUPAC Name |
manganese(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFOIJABGVEFP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnI2, I2Mn | |
| Record name | manganese(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999088 | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7470 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-33-2 | |
| Record name | Manganese iodide (MnI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9VVO3QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


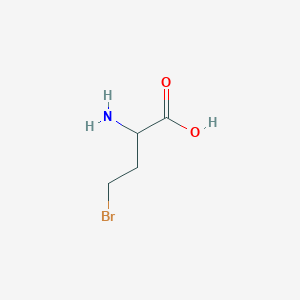
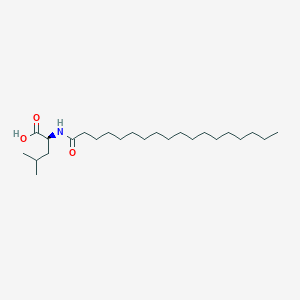




![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)

